molecular formula C23H23ClN2O B1225256 Tetramethylrosamine chloride CAS No. 6837-70-3

Tetramethylrosamine chloride

Cat. No. B1225256
CAS RN: 6837-70-3
M. Wt: 378.9 g/mol
InChI Key: KXVADGBQPMPMIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylrosamine chloride, also known as 3,6-bis(Dimethylamino)-9-phenylxanthylium chloride, is a fluorescent dye . It is taken up by functioning mitochondria and is retained as long as the organelle membrane remains intact . It is used as a red-orange fluorescent dye and has a role as a fluorochrome .


Synthesis Analysis

Tetramethylrosamine chloride is the oxidation product of the action of the horseradish peroxidase reaction with dihydrotetramethylrosamine . It is prepared in stock solutions using DMSO or DMF .


Molecular Structure Analysis

The molecular formula of Tetramethylrosamine chloride is C23H23N2OCl . It has a molecular weight of 378.9 .


Chemical Reactions Analysis

Tetramethylrosamine chloride is a fluorescent dye that emits fluorescence at 574 nm with excitation at 550 nm . It can also be excited at 485 nm with emission at 640 .


Physical And Chemical Properties Analysis

Tetramethylrosamine chloride is a solid substance . It is soluble in DMSO or DMF . It is light sensitive and should be protected from light . It has an assay of ≥95% (at 254 nm, HPLC) .

Scientific Research Applications

1. Photodynamic Properties

Tetramethylrosamine and its analogues have shown potential in photodynamic therapy. A study by Detty et al. (2004) explored the synthesis and photodynamic properties of heavy-chalcogen analogues of tetramethylrosamine. They found that these analogues have longer wavelengths of absorption and higher quantum yields for the generation of singlet oxygen compared to tetramethylrosamine itself. This research suggests their effectiveness as photosensitizers against cancer cells, specifically R3230AC rat mammary adenocarcinoma cells in vitro.

2. Spectroscopic Quantification

A spectroscopic method for quantifying residues of Tetramethylthionine chloride on swabs from manufacturing equipment was developed and validated by Malviya, Maheshwari, & Rathore (2022). This method is essential for evaluating cleaning in cleaning validation processes. The study showed a good linear relationship and chemical stability, demonstrating its suitability for quality control purposes in pharmaceutical manufacturing.

3. Multidrug Resistance Research

Research conducted by Gibson et al. (2004) examined tetramethylrosamine and its analogues as transport molecules and inhibitors of P-glycoprotein-mediated multidrug resistance. This study is significant in understanding how cancer cells develop resistance to chemotherapy drugs. They found that these compounds could enhance the uptake of certain drugs into chemoresistant cells, suggesting their potential role in overcoming drug resistance in cancer treatment.

4. Cellular Uptake and Resistance Studies

Carter et al. (2001) explored the use of Tetramethylrosamine (TMR) in studying drug resistance in chronic myelogenous leukaemia (CML) cells. Their study, as detailed in British Journal of Haematology, revealed significant resistance to TMR in CML cells compared to healthy donors. This research sheds light on the mechanisms of drug resistance in CML, which is critical for developing effective treatment strategies.

properties

IUPAC Name

[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVADGBQPMPMIQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376364
Record name Tetramethylrosamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylrosamine chloride

CAS RN

6837-70-3
Record name Tetramethylrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylrosamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethylrosamine chloride
Reactant of Route 2
Reactant of Route 2
Tetramethylrosamine chloride
Reactant of Route 3
Reactant of Route 3
Tetramethylrosamine chloride
Reactant of Route 4
Reactant of Route 4
Tetramethylrosamine chloride
Reactant of Route 5
Reactant of Route 5
Tetramethylrosamine chloride
Reactant of Route 6
Reactant of Route 6
Tetramethylrosamine chloride

Citations

For This Compound
32
Citations
JE Whitaker, PL Moore, RP Haugland… - … and biophysical research …, 1991 - Elsevier
… Dihydrotetramethylrosamine, a fluorogenic substrate for peroxidase, and its fluorescent oxidation product, tetramethylrosamine chloride, were evaluated. The substrate is colorless and …
Number of citations: 60 www.sciencedirect.com
Y Munemasa, Y Kitaoka, J Kuribayashi… - Journal of …, 2010 - Wiley Online Library
… As MitoTracker Red CMXRos is dyed with tetramethylrosamine chloride, we used it as the control. The conjunctival incision was sutured, and ofloxacin ophthalmic ointment was applied …
Number of citations: 54 onlinelibrary.wiley.com
JJ Strouse, I Ivnitski-Steele, A Waller, SM Young… - Analytical …, 2013 - Elsevier
… Rosamine-based tetramethylrosamine chloride (T639) and the MitoTracker dyes M7510 and M7512 showed ABCB1/ABCC1 efflux potential, albeit at lower than optimal fluorescence …
Number of citations: 67 www.sciencedirect.com
M Takumida, M Anniko - ORL, 2002 - karger.com
Gentamicin-induced production of reactive oxygen species (ROS) and of nitric oxide (NO) in the vestibular end organs of the guinea pig was investigated by applying two new …
Number of citations: 31 karger.com
H Fischer, M Kansy, A Avdeef, F Senner - European journal of …, 2007 - Elsevier
… was at least 1 log-unit lower than the P e value of the molecules with the lowest measurable permeability in this data set (acethylethidium bromide and tetramethylrosamine chloride; log …
Number of citations: 81 www.sciencedirect.com
MA McAleer, MA Breen, NL White… - Journal of Biological …, 1999 - ASBMB
… AM), and tetramethylrosamine chloride (TMR) were obtained from Molecular Probes; other reagents were obtained from Sigma. Cells were detached by minimal treatment with 0.25% …
Number of citations: 243 www.jbc.org
E Donnadieu, LYW Bourguignon - Cell Calcium, 1996 - Elsevier
… After acquiring Fluo-3 images, individual mitochondria were visualized using the dye, TM Ros (tetramethylrosamine chloride, Molecular Probes). Cells were stained directly in the …
Number of citations: 32 www.sciencedirect.com
F Vult von Steyern, JO Josefsson… - … of Histochemistry & …, 1996 - journals.sagepub.com
We describe a very efficient method for fluorescent labeling of acidic structures in denervated skeletal muscle with rhodamine B. Rhodamine B at 50 ng/ml gave selective and distinct …
Number of citations: 55 journals.sagepub.com
HC Chang, SY Tsai, GJ Wu, YH Lin… - Acta …, 2001 - researchgate.net
… After acquiring Fluo-3 images visualization of individual mitochondrial morphology was made possible by being dyed with TM Ros (tetramethylrosamine chloride, …
Number of citations: 17 www.researchgate.net
B Abel, DK Tosh, SR Durell, M Murakami… - Molecular …, 2019 - ASPET
… Fluorescent substrates used in this work, tetramethylrosamine chloride, BODIPY (BD)-verapamil, daunorubicin, BODIPY FL hydrazide (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-…
Number of citations: 10 molpharm.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.